![molecular formula C16H24O3Si B12342347 Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) is a silicon-based organic compound. Silicon organic compounds are widely used as intermediates in various syntheses and as target substances in industrial chemistry. This particular compound features a bicyclo[4.2.0]octa-1,3,5-triene structure, which is a bicyclic system with unique chemical properties.
Méthodes De Préparation
The synthesis of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with dimethyldichlorosilane to form the desired product .
Analyse Des Réactions Chimiques
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy groups can be replaced by other nucleophiles.
Applications De Recherche Scientifique
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various silicon-based compounds.
Biology: The compound can be used to modify surfaces for biological applications, such as creating bio-compatible coatings.
Mécanisme D'action
The mechanism of action of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) involves its ability to form stable complexes with various substrates. The bicyclo[4.2.0]octa-1,3,5-triene structure allows for unique interactions with other molecules, facilitating reactions such as polymerization and crosslinking. The ethoxy groups can be hydrolyzed to form silanol groups, which can further react to form siloxane bonds, enhancing the compound’s ability to form stable networks .
Comparaison Avec Des Composés Similaires
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane: This compound has a similar bicyclic structure but different substituents, leading to different chemical properties and applications.
Divinylsiloxane bis-benzocyclobutene (DVS-BCB): This compound is used in the electronics industry for its excellent thermal and mechanical properties.
These comparisons highlight the unique properties of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI), particularly its ability to form stable networks and its versatility in various applications.
Propriétés
Formule moléculaire |
C16H24O3Si |
|---|---|
Poids moléculaire |
292.44 g/mol |
Nom IUPAC |
[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-triethoxysilane |
InChI |
InChI=1S/C16H24O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-8,11-13H,4-6,9-10H2,1-3H3/b12-11+ |
Clé InChI |
ACGHDHBFJDZRFF-VAWYXSNFSA-N |
SMILES isomérique |
CCO[Si](/C=C/C1=CC2=C(CC2)C=C1)(OCC)OCC |
SMILES canonique |
CCO[Si](C=CC1=CC2=C(CC2)C=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
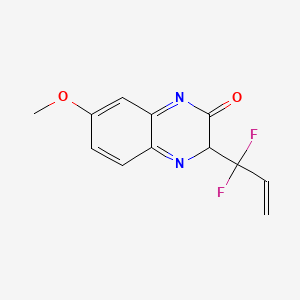
![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
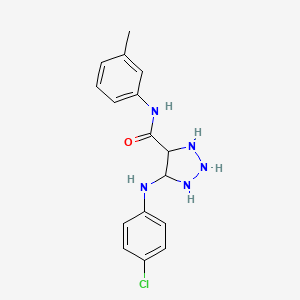
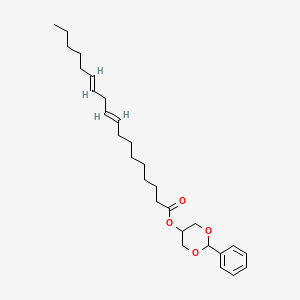
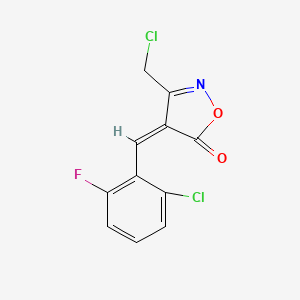
![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)
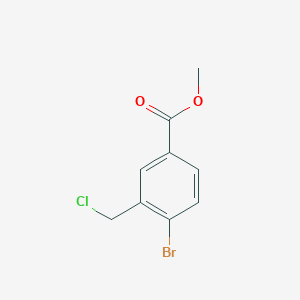
![6-benzyl-2-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342340.png)

